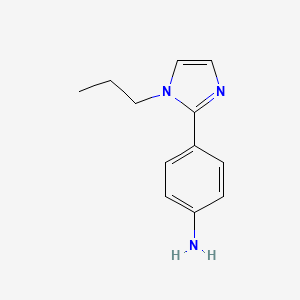
4-(1-Propyl-1h-imidazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Propyl-1h-imidazol-2-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl group attached to the nitrogen at position 1 of the imidazole ring and an aniline group at position 4. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 4-(1-Propyl-1h-imidazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst to yield highly substituted imidazole derivatives .
化学反应分析
4-(1-Propyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with altered substituents .
科学研究应用
4-(1-Propyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of enzyme mechanisms and receptor interactions. In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is also used in the development of new drugs and therapeutic agents. In industry, it finds applications in the production of dyes, pigments, and catalysts .
作用机制
The mechanism of action of 4-(1-Propyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. They can also interact with histamine receptors, leading to antihistaminic effects. The specific molecular targets and pathways depend on the particular application and context in which the compound is used .
相似化合物的比较
4-(1-Propyl-1h-imidazol-2-yl)aniline can be compared with other similar imidazole derivatives, such as 4-(2-methylimidazol-1-yl)aniline and 4-(1H-imidazol-4-yl)aniline. These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique propyl group in this compound imparts distinct chemical and biological properties, making it suitable for specific applications. For instance, the propyl group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability .
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
4-(1-propylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-9-7-14-12(15)10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3 |
InChI 键 |
SBNXWIMALZDSHP-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CN=C1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
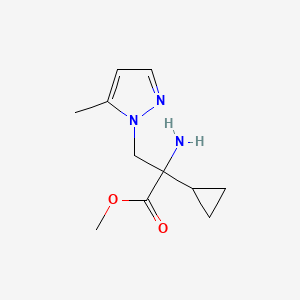
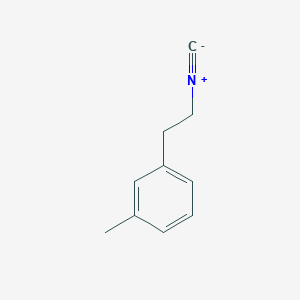
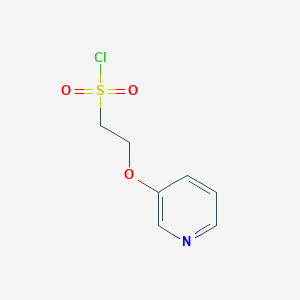
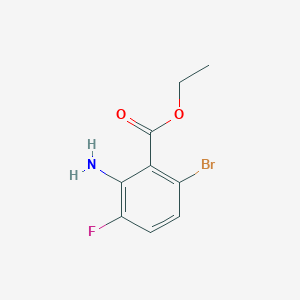
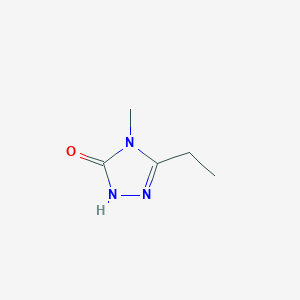
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)

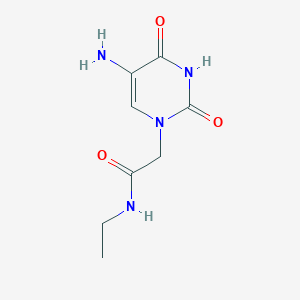
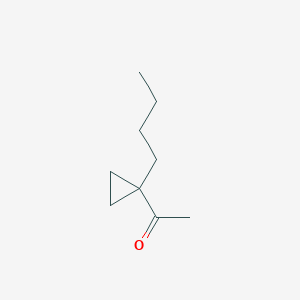
![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)

